molecular formula C6H9NO2 B3181088 Methyl 2-cyanobutanoate CAS No. 53692-87-8

Methyl 2-cyanobutanoate

Cat. No.: B3181088
CAS No.: 53692-87-8
M. Wt: 127.14 g/mol
InChI Key: DZTZUXKILWFDMG-UHFFFAOYSA-N
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Description

Methyl 2-cyanobutanoate is an organic compound with the molecular formula C6H9NO2 It is an ester derived from butanoic acid and contains a cyano group attached to the second carbon of the butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyanobutanoate can be synthesized through several methods. One common approach involves the esterification of 2-cyanobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 2-bromobutane with sodium cyanide to form 2-cyanobutane, which is then esterified with methanol to yield this compound. This method requires careful control of reaction conditions to prevent side reactions and ensure high yield.

Industrial Production Methods

In industrial settings, this compound is often produced using continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are critical to achieving high purity and yield in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyanobutanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-cyanobutanoic acid and methanol.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride, resulting in the formation of methyl 2-aminobutanoate.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide as the catalyst.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: 2-cyanobutanoic acid and methanol.

    Reduction: Methyl 2-aminobutanoate.

    Substitution: Depending on the nucleophile, products such as methyl 2-alkoxybutanoate or methyl 2-aminobutanoate.

Scientific Research Applications

Methyl 2-cyanobutanoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: Potential precursor for the synthesis of drugs and bioactive molecules.

    Material Science: Used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of methyl 2-cyanobutanoate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its cyano group can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved vary depending on the specific context and application.

Comparison with Similar Compounds

Methyl 2-cyanobutanoate can be compared with other similar compounds, such as:

    Methyl 2-cyanopropanoate: Similar structure but with one less carbon in the chain.

    Ethyl 2-cyanobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 3-cyanobutanoate: Similar structure but with the cyano group attached to the third carbon instead of the second.

Uniqueness

This compound is unique due to the specific positioning of the cyano group on the second carbon, which can influence its reactivity and interactions in chemical and biological systems. This positioning can make it more suitable for certain synthetic applications compared to its analogs.

Properties

IUPAC Name

methyl 2-cyanobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-5(4-7)6(8)9-2/h5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTZUXKILWFDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of methyl 2-cyanoacetate (2.0 mL, 22.61 mmol., Acros) and DBU (3.4 mL, 22.61 mmol) in DMF (22 mL) was added iodoethane (2.0 mL, 24.90 mmol) dropwise at 0° C. The resulting mixture was heated to 70° C. for 20 hours. After cooling to room temperature, H2O (150 mL) and EtOAc (150 mL) were added. The layers were separated and the aqueous layer was extracted twice with EtOAc. The combined organic layers were dried over MgSO4, concentrated, and purified by flash chromatography (0-30% EtOAc/hexanes) to give the title compound in 300 mg. 1H NMR (CDCl3, 200 MHz): δ=3.82 (s, 3H), 3.48 (dd, 1H, J=5.9 Hz and 6.8 Hz), 2.08-1.92 (m, 2H), 1.12 (t, 3H, J=7.3 Hz).
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To (±)-2-bromobutyric acid(167.01 g) was added water (150 ml). Sodium carbonate (54.05 g) was added slowly over an hour and dissolved therein. A solution of potassium cyanide (68.55 g) dissolved in water (150 ml) was added, and heated to about 50° C. Accordingly as the reaction progressed, the temperature of the reaction solution rose to 80° C. The reaction solution was stirred at 80°~90° C. for an hour, cooled to room temperature, and neutralized with conc. hydrochloric acid (120 ml). Afterwards, the such neutralized solution was concentrated under reduced pressure, and ethyl alcohol (500 ml) was added to the residue. The obtained ethanolic solution was concentrated under reduced pressure again. To the residue was added ethyl alcohol (700 ml), followed by filtration. After conc. sulfuric acid (3 ml) was added to the filtrate, the solution was refluxed for 5 hours and distilled to remove about 300 ml of ethyl alcohol. The solution was concentrated under reduced prrssure, and the residue was added to sodium carbonate saturated solution(400 ml). After extraction with ether (500 ml), the separated organic layer was washed with a 10% saline solution (500 ml) and a saturated saline solution(300 ml), dried over anhydrous magnesium sulfate, filtered and then concentrated. The residue was distilled under reduced pressure to give the colorless above-indicated compound(49.90 g).
Quantity
167.01 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
54.05 g
Type
reactant
Reaction Step Two
Quantity
68.55 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four
Yield
35%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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